Heptanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanediimidamide, also known as HDA, is a chemical compound that belongs to the group of aliphatic diamines. It is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Heptanediimidamide is not fully understood. However, it is believed that it works by forming covalent bonds with the functional groups of the target molecules. This leads to the formation of a cross-linked network that imparts desirable properties to the final product.
Biochemische Und Physiologische Effekte
Heptanediimidamide has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a low toxicity compound and is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Heptanediimidamide in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost, limited availability, and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the use of Heptanediimidamide in scientific research. Some of these include its use as a cross-linking agent in the production of novel materials with unique properties, its use as a curing agent in the development of new adhesives and coatings, and its use as a reagent in the synthesis of new organic compounds with potential biological activity.
Conclusion:
In conclusion, Heptanediimidamide is a valuable chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.
Synthesemethoden
The synthesis of Heptanediimidamide involves the reaction of heptanediamine with phosgene. The reaction takes place in the presence of a solvent such as toluene or dichloromethane. The resulting product is then purified using various techniques such as distillation, chromatography, or recrystallization.
Wissenschaftliche Forschungsanwendungen
Heptanediimidamide has a wide range of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of polymers, resins, and coatings. It is also used as a curing agent in the production of epoxy resins. Additionally, it is used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amides, and esters.
Eigenschaften
CAS-Nummer |
167276-67-7 |
---|---|
Produktname |
Heptanediimidamide |
Molekularformel |
C7H16N4 |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
heptanediimidamide |
InChI |
InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |
InChI-Schlüssel |
BDXJXNZKZVXYJA-UHFFFAOYSA-N |
SMILES |
C(CCC(=N)N)CCC(=N)N |
Kanonische SMILES |
C(CCC(=N)N)CCC(=N)N |
Synonyme |
1,5-DIAMIDINOPENTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.